molecular formula C18H19N3 B5731392 N,N-DIMETHYL-4-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ANILINE

N,N-DIMETHYL-4-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ANILINE

Cat. No.: B5731392
M. Wt: 277.4 g/mol
InChI Key: BGESQQAPXGWHGG-UHFFFAOYSA-N
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Description

N,N-DIMETHYL-4-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ANILINE: is a complex organic compound featuring a benzodiazole ring system. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-DIMETHYL-4-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ANILINE typically involves multi-step organic reactions. One common route includes the formation of the benzodiazole ring followed by the introduction of the N,N-dimethyl and prop-2-en-1-yl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or other reduced forms.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its ability to interact with various biological molecules.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials that require specific chemical properties.

Mechanism of Action

The mechanism by which N,N-DIMETHYL-4-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ANILINE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzodiazole ring system allows for strong binding interactions, which can modulate the activity of the target molecules. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects in biological systems.

Comparison with Similar Compounds

  • N,N-DIMETHYL-4-(6-PHENYL-2,3-DIHYDRO-1,4-OXATHIIN-5-YL)ANILINE
  • 4-METHYL-N-(PROP-2-YL)BENZENESULFONAMIDE

Uniqueness: N,N-DIMETHYL-4-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ANILINE is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N,N-dimethyl-4-(1-prop-2-enylbenzimidazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3/c1-4-13-21-17-8-6-5-7-16(17)19-18(21)14-9-11-15(12-10-14)20(2)3/h4-12H,1,13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGESQQAPXGWHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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